Cas no 519148-72-2 (Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- structure
519148-72-2 structure
商品名:Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-
CAS番号:519148-72-2
MF:C13H17N3O2S
メガワット:279.35798
CID:831252

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- 化学的及び物理的性質

名前と識別子

    • Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-
    • 5-(4-Methylpiperazin-1-yl)sulfonyl-1H-indole
    • 5-(4-METHYLPIPERAZIN-1-YLSULFONYL)-1H-INDOLE
    • インチ: InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3
    • InChIKey: RTGJOYXUCKOUSL-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)S(=O)(=O)C2=CC=C3C(=C2)C=CN3

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2

じっけんとくせい

  • 密度みつど: 1.341±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(3.6 g/l)(25ºC)、

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1074001-1g
5-(4-methylpiperazin-1-ylsulfonyl)-1H-indole
519148-72-2 98%
1g
¥3162.00 2024-05-10

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- 関連文献

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-に関する追加情報

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- (CAS No. 519148-72-2): A Comprehensive Overview

Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-, identified by its CAS number 519148-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of heterocyclic amines, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- lies in its combination of a piperazine ring substituted with a 1H-indol-5-ylsulfonyl group and a methyl group at the 4-position, making it a promising candidate for further investigation.

The synthesis of Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- involves a multi-step process that requires precise control over reaction conditions and reagent selection. The indole moiety, derived from indole derivatives, is a critical component that contributes to the compound's unique pharmacological properties. The sulfonyl group introduces additional functionality, enhancing the compound's solubility and interaction with biological targets. This combination of structural features makes Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives, particularly those incorporating indole and sulfonyl groups. These compounds have shown promise in various preclinical studies as modulators of enzyme activity and signal transduction pathways. For instance, research has indicated that derivatives of piperazine can interact with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. The presence of the indole-sulfonyl moiety in Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- may enhance its ability to modulate these receptors, potentially leading to applications in treating neurological disorders and cardiovascular diseases.

One of the most compelling aspects of Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- is its potential as an anti-inflammatory agent. Inflammatory processes are central to many chronic diseases, and compounds that can modulate these processes are highly sought after. Preliminary studies have suggested that this compound may inhibit the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- could potentially reduce inflammation and associated symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease.

The structural features of Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- also make it an attractive scaffold for drug design. The piperazine ring provides a flexible framework that can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The indole-sulfonyl group adds additional sites for interaction with biological targets, allowing for fine-tuning of activity. This dual functionality makes Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- a versatile starting point for developing new drugs with improved efficacy and reduced side effects.

In addition to its potential as an anti-inflammatory agent, Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- has shown promise in other therapeutic areas. For example, it may have applications in treating pain disorders by interacting with opioid receptors or in managing neurological conditions by modulating neurotransmitter release. The compound's ability to cross the blood-brain barrier is also an important consideration for its potential use in central nervous system (CNS) therapies.

The synthesis and characterization of Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- have been the focus of several research groups aiming to optimize its pharmacological properties. Advances in synthetic methodologies have allowed for more efficient production of this compound, enabling larger-scale studies and clinical trials. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been crucial in confirming the structural integrity and purity of synthesized samples.

The pharmacokinetic profile of Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- is another area of active investigation. Understanding how the body processes this compound is essential for determining appropriate dosing regimens and minimizing potential side effects. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) properties using both computational modeling and experimental methods. These efforts are critical for translating preclinical findings into effective clinical treatments.

In conclusion, Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl- (CAS No. 519148-72-2) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential as an anti-inflammatory agent, along with its versatility as a drug design scaffold, makes it a valuable compound for further study. As research continues to uncover new therapeutic applications for piperazine derivatives, compounds like this one will play a crucial role in developing innovative treatments for various diseases.

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